molecular formula C25H26N2O5S B2935724 N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE CAS No. 727689-19-2

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE

Cat. No.: B2935724
CAS No.: 727689-19-2
M. Wt: 466.55
InChI Key: KLIAOLHUSDGQOX-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is a complex organic compound that features a benzodioxole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the benzenesulfonamide group through sulfonation reactions. The final step often involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the benzodioxole or benzenesulfonamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives or benzenesulfonamide-containing molecules.

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE lies in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to related compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-25(2,3)19-8-11-21(12-9-19)33(29,30)26-15-17-4-6-18(7-5-17)24(28)27-20-10-13-22-23(14-20)32-16-31-22/h4-14,26H,15-16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIAOLHUSDGQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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